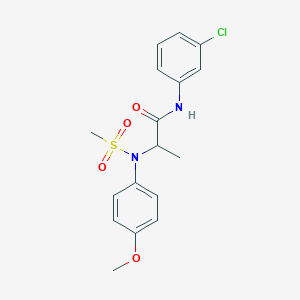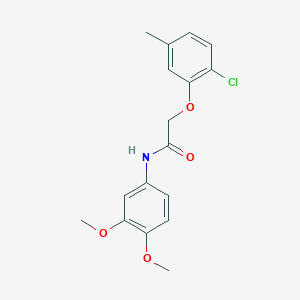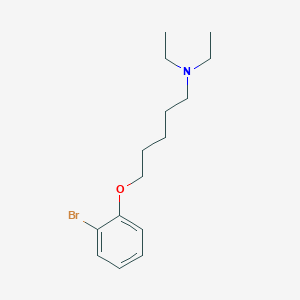![molecular formula C31H34N4O6 B5127081 3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5127081.png)
3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid, commonly known as DABA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DABA is a type of bis-benzamide derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
DABA has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and molecular biology. In drug discovery, DABA has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth, making DABA a potential anticancer agent. In cancer research, DABA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DABA has been used as a fluorescent probe for the detection of DNA and RNA in molecular biology applications.
Wirkmechanismus
The mechanism of action of DABA involves its interaction with DNA topoisomerase II. DABA binds to the enzyme and prevents it from carrying out its normal function of relieving the torsional strain that is generated during DNA replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, which triggers the activation of the DNA damage response pathway and ultimately leads to cell death.
Biochemical and Physiological Effects
DABA has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA topoisomerase II activity, the induction of apoptosis in cancer cells, and the detection of DNA and RNA in molecular biology applications. Additionally, DABA has been shown to have low toxicity and good bioavailability, making it an attractive compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DABA in lab experiments is its high purity and yield, which makes it easy to work with and ensures reproducibility of results. Additionally, DABA has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in in vitro and in vivo studies. However, one limitation of using DABA in lab experiments is its relatively high cost compared to other compounds. Additionally, the precise mechanism of action of DABA is still not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on DABA. One area of interest is the development of DABA derivatives with improved potency and selectivity for DNA topoisomerase II inhibition. Additionally, further studies are needed to fully understand the mechanism of action of DABA and its potential applications in cancer research and drug discovery. Finally, the use of DABA as a fluorescent probe for the detection of DNA and RNA in molecular biology applications is an area that warrants further investigation.
Synthesemethoden
DABA is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with an acid chloride derivative of 2,2-dimethylpropanoic acid. The reaction results in the formation of a bis-amide intermediate, which is then further reacted with a second acid chloride derivative of 4-aminobenzoic acid to form the final product, DABA. The synthesis method of DABA has been optimized to achieve high yields and purity, making it an ideal compound for scientific research applications.
Eigenschaften
IUPAC Name |
3,5-bis[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O6/c1-30(2,3)28(40)34-21-11-7-18(8-12-21)25(36)32-23-15-20(27(38)39)16-24(17-23)33-26(37)19-9-13-22(14-10-19)35-29(41)31(4,5)6/h7-17H,1-6H3,(H,32,36)(H,33,37)(H,34,40)(H,35,41)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIUBMVGPPMABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)


![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)

![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)

![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)
![3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)